molecular formula C8H9ClN2O B13579170 2-(Azetidin-3-yloxy)-6-chloropyridine

2-(Azetidin-3-yloxy)-6-chloropyridine

Cat. No.: B13579170
M. Wt: 184.62 g/mol
InChI Key: SGNBSMQUVZKAQO-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-6-chloropyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6 and an azetidine ring (a strained four-membered secondary amine) linked via an ether oxygen at position 2. This structure combines the aromatic pyridine system with the unique reactivity of the azetidine moiety, making it a candidate for pharmaceutical intermediates and catalytic applications .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-6-chloropyridine

InChI

InChI=1S/C8H9ClN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

SGNBSMQUVZKAQO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-6-chloropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the use of molecular iodine as a catalyst under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones . This green and practical method provides high yields and rapid reaction times.

Industrial Production Methods

Industrial production of 2-(Azetidin-3-yloxy)-6-chloropyridine may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-6-chloropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, microwave irradiation, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include functionalized azetidines, oxides, and reduced forms of the compound. The specific products depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The compound’s azetidine and pyridine moieties allow it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Substituent at Position 2 Molecular Formula Key Features
2-(Azetidin-3-yloxy)-6-chloropyridine Azetidinyloxy C₈H₈ClN₂O Strained azetidine ring; potential for hydrogen bonding and nucleophilicity
2-(4-Bromobenzyloxy)-6-chloropyridine 4-Bromobenzyloxy C₁₂H₉BrClNO Bulky aromatic substituent; likely higher melting point due to crystal packing
3-Acetyl-6-chloropyridine Acetyl C₇H₆ClNO Electron-withdrawing ketone group; reduced solubility in polar solvents
2-(tert-Butyldimethylsilyl)-6-chloropyridine tert-Butyldimethylsilyl C₁₁H₁₈ClNSi Steric protection; high synthetic yield (97%) in silylation reactions
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine Azetidin-1-yl + nitro + methyl C₉H₁₀ClN₃O₂ Nitro group enhances electrophilicity; methyl adds steric bulk

Physicochemical and Reactivity Comparisons

  • Electronic Effects: The azetidinyloxy group in 2-(Azetidin-3-yloxy)-6-chloropyridine is less electron-withdrawing than the nitro group in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine but more polar than the tert-butyldimethylsilyl group .
  • Steric and Solubility Considerations :

    • Bulky substituents like 4-bromobenzyloxy or tert-butyldimethylsilyl increase molecular weight and reduce solubility in aqueous media .
    • The strained azetidine ring may enhance reactivity in ring-opening reactions or hydrogen-bonding interactions, which is absent in silyl-protected analogs .
  • Electrochemical Behavior: Chloropyridines with electron-withdrawing groups (e.g., nitro, acetyl) exhibit shifted reduction potentials in polarographic studies, as seen in 6-chloropyridine derivatives at high pH . The azetidinyloxy group’s electron-donating nature may stabilize reduction intermediates differently .

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